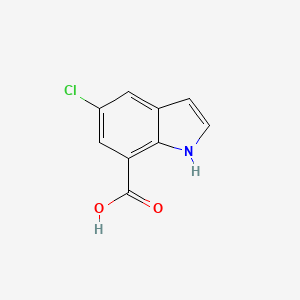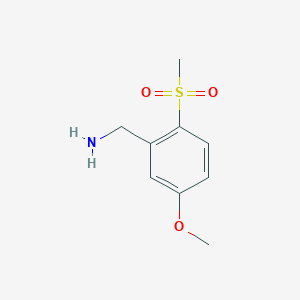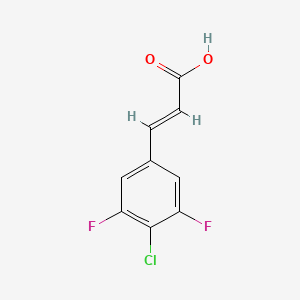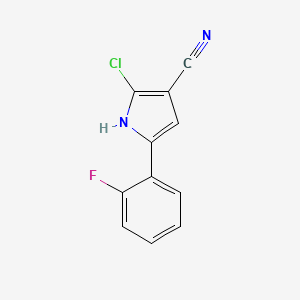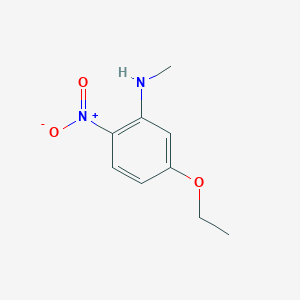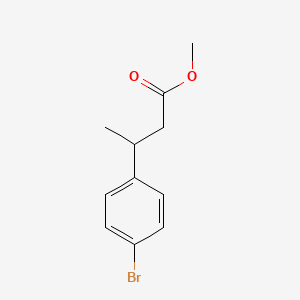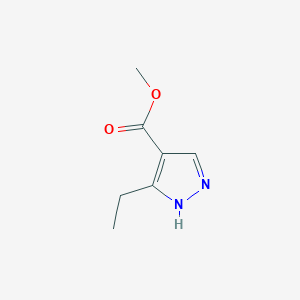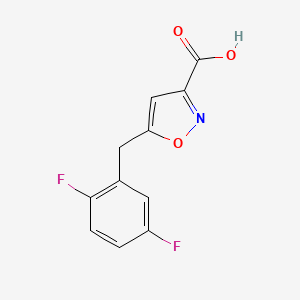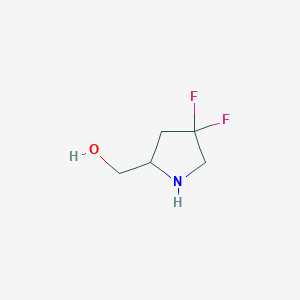
(4,4-Difluoropyrrolidin-2-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(4,4-Difluoropyrrolidin-2-yl)methanol” is a chemical compound with the molecular formula C5H9F2NO .
Molecular Structure Analysis
The molecular structure of “(4,4-Difluoropyrrolidin-2-yl)methanol” is represented by the InChI code1S/C5H9F2NO/c6-5(7)1-4(2-9)8-3-5/h4,8-9H,1-3H2 . This indicates that the molecule consists of 5 carbon atoms, 9 hydrogen atoms, 2 fluorine atoms, and 1 nitrogen and oxygen atom each. Physical And Chemical Properties Analysis
“(4,4-Difluoropyrrolidin-2-yl)methanol” has a molecular weight of 137.13 g/mol . The predicted density is 1.25±0.1 g/cm3, and the predicted boiling point is 178.9±40.0 °C .Scientific Research Applications
Catalytic Applications
- Nickel Complex Synthesis : A study by Kermagoret and Braunstein (2008) detailed the synthesis of nickel complexes with bidentate N,O-type ligands, which showed potential in catalytic oligomerization of ethylene, indicating the role of difluoropyrrolidinyl methanol derivatives in catalysis (Kermagoret & Braunstein, 2008).
Organic Synthesis
- 1,3-Dipolar Cycloaddition : Novikov et al. (2002) explored the 1,3-dipolar cycloaddition of azomethine ylides with difluorocarbene, leading to the formation of 2,2-difluoropyrrolidines, demonstrating the utility of difluoropyrrolidinyl derivatives in the synthesis of complex organic structures (Novikov et al., 2002).
Material Science
- Iron(II) Complexes : Bourosh et al. (2018) synthesized and studied iron(II) bis-α-benzyldioximate complexes with pyridine hemiacetals, showcasing the application of pyrrolidinyl methanol derivatives in the development of coordination compounds with potential material science applications (Bourosh et al., 2018).
Enantioselective Catalysis
- Enantioselective Alkynylation : Munck et al. (2017) reported the use of a prolinol derived ligand, which is closely related to difluoropyrrolidinyl methanol, in the catalytic enantioselective addition of terminal alkynes to cyclic imines, highlighting its application in asymmetric synthesis (Munck et al., 2017).
Spectroscopy and Structural Studies
- Molecular Organization Studies : Matwijczuk et al. (2018) conducted spectroscopic studies on molecular organization affected by solvents, providing insights into the interactions and stability of pyrrolidinyl methanol derivatives in various solvent environments (Matwijczuk et al., 2018).
properties
IUPAC Name |
(4,4-difluoropyrrolidin-2-yl)methanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9F2NO/c6-5(7)1-4(2-9)8-3-5/h4,8-9H,1-3H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STLGRNYDDKFZIR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NCC1(F)F)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9F2NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4,4-Difluoropyrrolidin-2-yl)methanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-[(2R,5R)-1-[3,5-difluoro-4-[4-(4-fluorophenyl)piperidin-1-yl]phenyl]-5-[6-fluoro-2-[(2S)-pyrrolidin-2-yl]-3H-benzimidazol-5-yl]pyrrolidin-2-yl]-5-fluoro-2-[(2S)-pyrrolidin-2-yl]-1H-benzimidazole](/img/structure/B1428475.png)
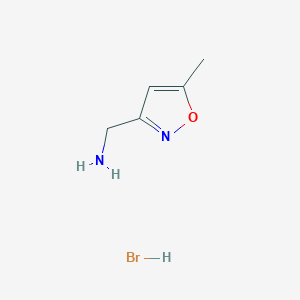
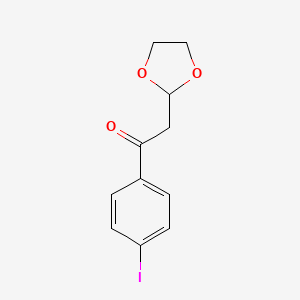
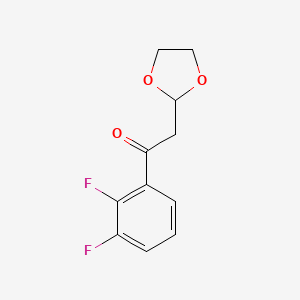
![3,4-Dihydrospiro[1-benzopyran-2,3'-piperidine]-4-one hydrochloride](/img/structure/B1428481.png)
